![molecular formula C14H25N4O11P2- B14885540 4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one is a complex organic compound known for its significant role in various biochemical processes. It is a derivative of cytidine diphosphate choline, commonly referred to as citicoline. This compound is crucial in the synthesis of phosphatidylcholine, a major component of cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one involves multiple steps. The process typically starts with the phosphorylation of cytidine, followed by the introduction of the trimethylammonio group. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, affecting the compound’s activity.
Reduction: This reaction can convert the compound into different derivatives with varying properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different phosphates, while substitution reactions can produce various derivatives with modified biological activities.
Applications De Recherche Scientifique
4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It plays a role in cell membrane synthesis and repair.
Medicine: It is studied for its potential neuroprotective effects and its role in treating cognitive disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical studies.
Mécanisme D'action
The compound exerts its effects by participating in the synthesis of phosphatidylcholine, a key component of cell membranes. It acts as a donor of choline, which is essential for the formation of acetylcholine, a neurotransmitter involved in memory and muscle function. The molecular targets include enzymes involved in phospholipid synthesis and pathways related to neurotransmitter production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine diphosphate choline: A direct precursor with similar biological functions.
Phosphatidylcholine: A major component of cell membranes synthesized from the compound.
Acetylcholine: A neurotransmitter whose production is facilitated by the compound.
Uniqueness
4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one is unique due to its specific structure, which allows it to participate in multiple biochemical pathways. Its ability to donate choline makes it a valuable compound in both research and therapeutic applications.
Propriétés
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZPDXZPRHQOCG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N4O11P2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)
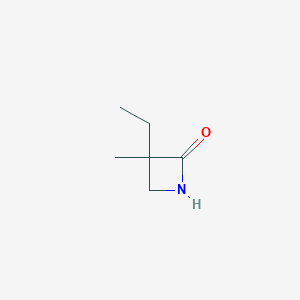
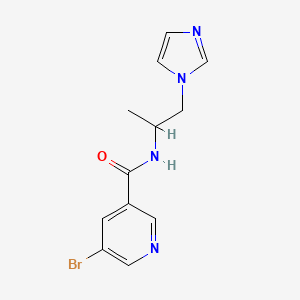
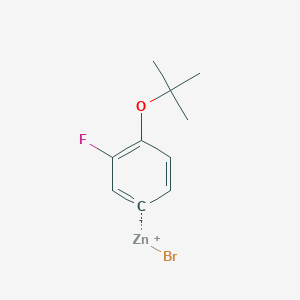
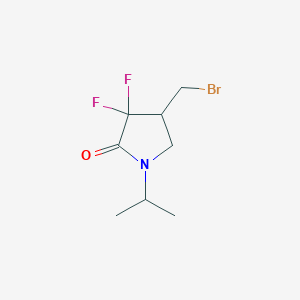
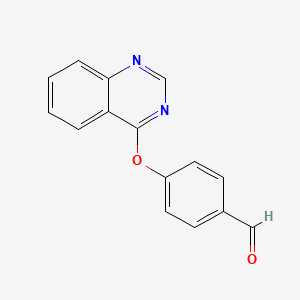
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)


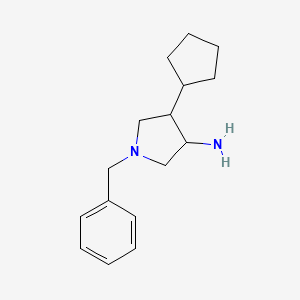
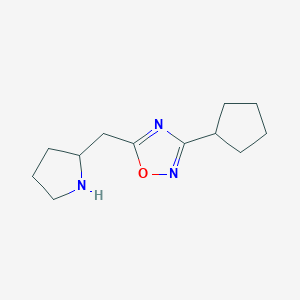
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
